2-tert-Butyl-5-ethenyl-2H-tetrazole
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Overview
Description
2-tert-Butyl-5-ethenyl-2H-tetrazole is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its unique structure, which includes a tert-butyl group and an ethenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-ethenyl-2H-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the reaction of tert-butyl nitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The ethenyl group in the compound can undergo substitution reactions with halogens or other electrophiles, forming substituted tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides); reactions often conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Tetrazole oxides
Reduction: Reduced tetrazole derivatives
Substitution: Substituted tetrazole derivatives
Scientific Research Applications
2-tert-Butyl-5-ethenyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-tert-Butyl-5-ethenyl-2H-tetrazole can be compared with other tetrazole derivatives, such as:
2-tert-Butyl-5-(2-pyridyl)-2H-tetrazole: Similar in structure but contains a pyridyl group instead of an ethenyl group, leading to different chemical and biological properties.
2-tert-Butyl-5-ethynyl-2H-tetrazole: Contains an ethynyl group instead of an ethenyl group, which affects its reactivity and applications.
2-tert-Butyl-5-methyl-2H-tetrazole: Features a methyl group, resulting in different steric and electronic effects compared to the ethenyl group.
Properties
CAS No. |
134416-33-4 |
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Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-tert-butyl-5-ethenyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-5-6-8-10-11(9-6)7(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
XSZYOKRPRWXDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C=C |
Origin of Product |
United States |
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